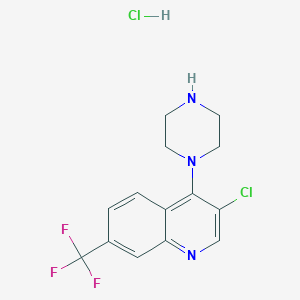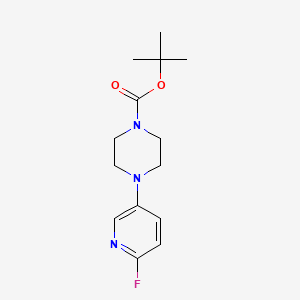
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 3-position, a piperazinyl group at the 4-position, and a trifluoromethyl group at the 7-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, piperazinyl, and trifluoromethyl groups are introduced through a series of substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the piperazinyl group can be added through nucleophilic substitution with piperazine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(piperazin-1-yl)-8-(trifluoromethyl)quinoline hydrochloride
- 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
- 3-Chloro-7-(trifluoromethyl)quinoline hydrochloride
Uniqueness
3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group at the 4-position and the trifluoromethyl group at the 7-position enhances its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1203579-33-2 |
|---|---|
Formule moléculaire |
C14H14Cl2F3N3 |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |
Clé InChI |
ORWZFGLSRBMQSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)


![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)

![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)


